molecular formula C13H13N3O2 B2511595 N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide CAS No. 1707579-55-2

N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide

Cat. No.: B2511595
CAS No.: 1707579-55-2
M. Wt: 243.266
InChI Key: VWHOUSUQAVWQEI-UHFFFAOYSA-N
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Description

N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide: is a compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with an amino group and a methyl group, as well as a benzamide moiety with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-amino-3-methylpyridine, is synthesized through various methods, including the reaction of 3-methylpyridine with nitrous acid followed by reduction.

    Coupling with Benzoyl Chloride: The 5-amino-3-methylpyridine is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the corresponding benzamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield various reduced forms, such as the corresponding amine or hydroxylamine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl group, to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or hydroxylamine derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies investigating the interactions of heterocyclic amines with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound can be used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes or modulate receptors in the central nervous system.

Comparison with Similar Compounds

    N-(5-Amino-2-methylpyridin-3-yl)-3-hydroxybenzamide: Similar structure but with different substitution pattern on the pyridine ring.

    N-(5-Amino-3-methylpyridin-2-yl)-4-hydroxybenzamide: Similar structure but with the hydroxyl group at a different position on the benzamide ring.

    N-(5-Amino-3-methylpyridin-2-yl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness: N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a hydroxyl group on the pyridine and benzamide rings allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(5-amino-3-methylpyridin-2-yl)-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-5-10(14)7-15-12(8)16-13(18)9-3-2-4-11(17)6-9/h2-7,17H,14H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHOUSUQAVWQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C2=CC(=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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